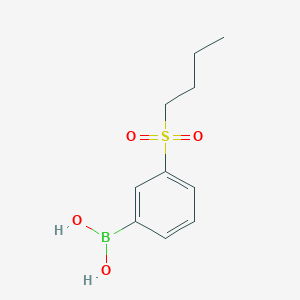
3-(Butane-1-sulfonyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Butane-1-sulfonyl)phenylboronic acid, also known as BPSB, is a boronic acid derivative that has gained significant attention in the field of chemical and biological research. BPSB is a white solid that is soluble in polar solvents such as water and methanol. It has a molecular weight of 291.24 g/mol and a melting point of 133-136°C. BPSB has been reported to exhibit various biological activities, making it a potential candidate for drug discovery and development.
Applications De Recherche Scientifique
Enrichment of Cis-Diol Containing Molecules
3-(Butane-1-sulfonyl)phenylboronic acid: is utilized in the synthesis of highly selective phenylboronic acid-functionalized organic polymers. These polymers are designed for the enrichment of cis-diol containing molecules, which include nucleosides, catechols, saccharides, and glycoproteins. The selective recognition of these molecules is crucial for improving detection sensitivity and accuracy in various samples .
Diagnostic Applications
The compound’s ability to form reversible complexes with polyols, such as sugars, makes it valuable in diagnostic applications. It serves as a molecular basis for analytical methods, particularly in the detection and interaction with sialic acid, which is a new class of molecular targets .
Therapeutic Applications
In therapeutics, 3-(Butane-1-sulfonyl)phenylboronic acid is used for drug delivery applications. Its unique chemistry allows for the development of PBA-based strategies that can be employed in targeted drug delivery systems .
Sensing and Imaging
The pH-responsive nature of phenylboronic acid derivatives is exploited in the fields of sensing and imaging. The reversible covalent reaction with cis-diol groups under varying pH conditions provides a mechanism for developing pH-responsive materials .
Separation Techniques
Phenylboronic acid-functionalized materials are used in separation techniques. They are incorporated into organic polymer particles, silica spheres, magnetic materials, and monolithic columns to facilitate the selective enrichment and separation of target molecules from complex mixtures .
Reactive Extraction
The boron affinity function of phenylboronic acid derivatives, including 3-(Butane-1-sulfonyl)phenylboronic acid , is applied in reactive extraction processes. This method is particularly effective in separating low concentration products that possess dihydroxy groups, enhancing the efficiency of the extraction process .
Safety and Hazards
Mécanisme D'action
Target of Action
3-(Butane-1-sulfonyl)phenylboronic acid is a type of organoboron compound Organoboron compounds are generally used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 3-(Butane-1-sulfonyl)phenylboronic acid is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal, such as palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, the compound contributes to the formation of carbon-carbon bonds , which are fundamental in many biochemical pathways.
Pharmacokinetics
The compound is reported to have high gi absorption and low bbb permeability . These properties can impact the bioavailability of the compound.
Result of Action
As an organoboron compound, it likely participates in the formation of carbon-carbon bonds , which are fundamental to the structure of many organic molecules.
Action Environment
The action of 3-(Butane-1-sulfonyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions in which it participates are known to be mild and functional group tolerant . This suggests that the compound can act effectively in a variety of chemical environments.
Propriétés
IUPAC Name |
(3-butylsulfonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4S/c1-2-3-7-16(14,15)10-6-4-5-9(8-10)11(12)13/h4-6,8,12-13H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQYWQPISLBONE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)CCCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-(4-Chlorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)ethenesulfonamide](/img/structure/B3002882.png)
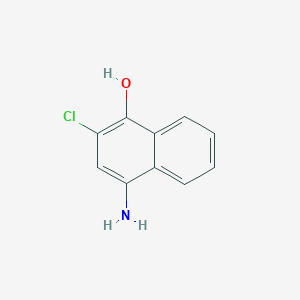
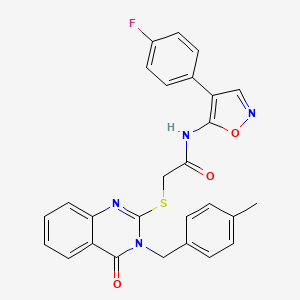
![Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B3002891.png)
![4-(Phenylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3002892.png)
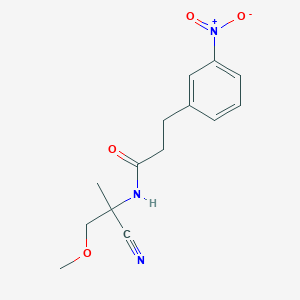
![2-[(2,4-Dichlorobenzyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3002895.png)
![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline](/img/structure/B3002896.png)
![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)
![Ethyl 3-(4-chlorophenyl)-5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002898.png)
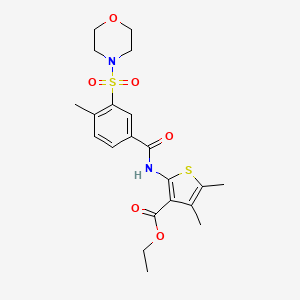

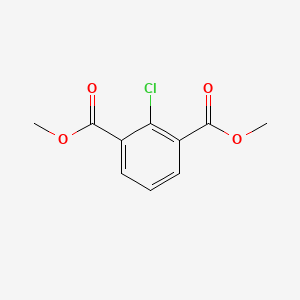
![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)